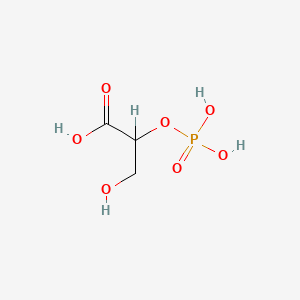

2-Phosphoglyceric acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 2-phosphoglycérique peut être synthétisé par conversion enzymatique de l'acide 3-phosphoglycérique par l'enzyme phosphoglycérate mutase. Cette réaction nécessite la présence d'ions magnésium ou d'autres cations divalents pour se dérouler efficacement .

Méthodes de production industrielle : Le processus de production implique l'extraction et la purification du composé à partir de sources biologiques, telles que les cultures de levure ou de bactéries, où la glycolyse est activement en cours .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 2-phosphoglycérique subit principalement des réactions de déshydratation catalysées par l'enzyme énolase, conduisant à la formation de phosphoénolpyruvate . Cette réaction est une étape clé de la glycolyse et est essentielle pour la production ultérieure d'adénosine triphosphate (ATP).

Réactifs et conditions courants :

Énolase : L'enzyme qui catalyse la déshydratation de l'acide 2-phosphoglycérique.

Ions magnésium : Nécessaires comme cofacteurs pour l'activité enzymatique de l'énolase.

pH et température optimaux : La réaction se produit généralement dans des conditions physiologiques, avec un pH optimal d'environ 7,4 et une température de 37 °C.

Principaux produits :

Phosphoénolpyruvate : Le principal produit formé à partir de la déshydratation de l'acide 2-phosphoglycérique.

4. Applications de la recherche scientifique

L'acide 2-phosphoglycérique a plusieurs applications importantes dans la recherche scientifique :

Biotechnologie industrielle : Le composé est utilisé dans la production de biocarburants et de bioplastiques par génie métabolique des micro-organismes.

5. Mécanisme d'action

L'acide 2-phosphoglycérique exerce ses effets grâce à son rôle de substrat dans la glycolyse. L'enzyme énolase catalyse la conversion de l'acide 2-phosphoglycérique en phosphoénolpyruvate, qui est ensuite converti en pyruvate par la pyruvate kinase. Ce processus est crucial pour la production d'ATP, la principale monnaie énergétique de la cellule . Les cibles moléculaires impliquées dans cette voie comprennent l'énolase et la pyruvate kinase, qui sont essentielles pour la conversion efficace du glucose en pyruvate .

Composés similaires :

Acide 3-phosphoglycérique : Un autre intermédiaire de la glycolyse, il est converti en acide 2-phosphoglycérique par la phosphoglycérate mutase.

Phosphoénolpyruvate : Le produit de la déshydratation de l'acide 2-phosphoglycérique, c'est un composé riche en énergie qui joue un rôle essentiel dans la production d'ATP.

Unicité : L'acide 2-phosphoglycérique est unique dans son rôle spécifique de substrat de l'énolase dans la glycolyse. Sa conversion en phosphoénolpyruvate est une étape de régulation clé dans la voie métabolique, ce qui la rend essentielle pour une production d'énergie efficace dans les cellules .

Applications De Recherche Scientifique

Biochemical Role and Metabolism

2-Phosphoglyceric acid is primarily involved in the glycolytic pathway, serving as a substrate in the ninth step where it is converted into phosphoenolpyruvate by the enzyme enolase. This reaction is critical for the conversion of glucose to pyruvate, which is a key process in cellular respiration and energy production .

Key Reactions Involving this compound:

- Conversion to Phosphoenolpyruvate:

Clinical Significance

This compound has been implicated in various metabolic disorders, particularly glycogen storage diseases. For example, it plays a role in glycogen storage disease type 1A (von Gierke disease), where there is an accumulation of glucose-6-phosphate due to enzyme deficiencies affecting glucose metabolism .

Potential Biomarker:

Recent studies suggest that this compound could serve as a biomarker for dietary intake, particularly from sources like rice and milk, indicating its potential utility in nutritional studies and metabolic health assessments .

Metabolic Pathway Studies

Research involving this compound focuses on elucidating its role within metabolic pathways. This includes studies on enzyme kinetics and the effects of various substrates on its metabolism.

Disease Models

Studies have utilized models of glycogen storage diseases to investigate how alterations in the levels of this compound affect overall metabolism and disease progression.

Case Study 1: Glycogen Storage Disease Type 1A

A study focusing on patients with glycogen storage disease type 1A highlighted the accumulation of metabolites including this compound. Researchers observed that alterations in this metabolite correlated with clinical symptoms and metabolic disruptions, emphasizing its role as a potential target for therapeutic intervention .

Case Study 2: Dietary Impact on Metabolism

In a controlled dietary study, researchers tracked the levels of this compound in subjects consuming different carbohydrate sources. The findings indicated that higher intake of specific carbohydrates led to increased levels of this metabolite, suggesting its utility as a biomarker for dietary assessment .

Mécanisme D'action

2-Phosphoglyceric acid exerts its effects through its role as a substrate in glycolysis. The enzyme enolase catalyzes the conversion of this compound to phosphoenolpyruvate, which is then converted to pyruvate by pyruvate kinase. This process is crucial for the production of ATP, the primary energy currency of the cell . The molecular targets involved in this pathway include enolase and pyruvate kinase, which are essential for the efficient conversion of glucose to pyruvate .

Comparaison Avec Des Composés Similaires

3-Phosphoglyceric Acid: Another intermediate in glycolysis, it is converted to 2-phosphoglyceric acid by phosphoglycerate mutase.

Phosphoenolpyruvate: The product of the dehydration of this compound, it is a high-energy compound that plays a critical role in ATP production.

Uniqueness: this compound is unique in its specific role as the substrate for enolase in glycolysis. Its conversion to phosphoenolpyruvate is a key regulatory step in the metabolic pathway, making it essential for efficient energy production in cells .

Activité Biologique

2-Phosphoglyceric acid (2-PG), also known as 2-phospho-D-glycerate, is a key intermediate in the glycolytic pathway, specifically in the conversion of 3-phosphoglycerate to phosphoenolpyruvate. This compound plays a significant role in cellular metabolism and is involved in various enzymatic reactions across different organisms, from bacteria to humans. Understanding its biological activity is crucial for insights into metabolic regulation and potential therapeutic applications.

2-PG is classified as a sugar acid and has a molecular formula of C₃H₇O₇P. It is an extremely weak base and exists in all living species, highlighting its fundamental role in metabolism. The compound's pKa indicates that it is essentially neutral under physiological conditions .

Enzymatic Reactions Involving this compound

2-PG participates in several enzymatic reactions, primarily through the action of phosphoglycerate mutase (PGAM) and enolase:

Role in Glycolysis

In glycolysis, 2-PG serves as a substrate for enolase, linking carbohydrate metabolism to energy production. The conversion of 2-PG to phosphoenolpyruvate is a critical step that influences ATP production during cellular respiration.

Regulation of Metabolism

Research indicates that PGAM1 and PGAM2 are involved in regulating glycolytic flux and can influence oncogenic pathways. For instance, elevated levels of PGAM1 have been associated with increased mTOR activity in cancer cells, suggesting a link between glycolysis and tumor metabolism .

Case Studies and Research Findings

-

Oncogenic Activity : A study on non-small cell lung cancer (NSCLC) found that PGAM1 expression correlated with mTOR activation and poor prognosis. Immunohistochemical analysis revealed that high levels of PGAM1 were present in tumor tissues compared to adjacent normal tissues, indicating its potential role as a biomarker for cancer progression .

Clinical Parameter PGAM1 Expression Statistical Significance Age Increased in older patients p < 0.05 Gender Higher in males p < 0.01 Metastasis Present in advanced stages p < 0.001 - Enzyme Regulation : Research on Bacillus megaterium demonstrated that phosphoglycerate mutase activity is significantly influenced by manganese ions (Mn²⁺), which enhance enzyme activity during sporulation processes . This suggests that environmental factors can modulate the biological activity of enzymes involved with 2-PG.

Propriétés

IUPAC Name |

3-hydroxy-2-phosphonooxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIURPTVHJPJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948430 | |

| Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2553-59-5 | |

| Record name | 2-Phosphoglyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phosphoglycerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.